Ammonium octadecafluoro-9-(trifluoromethyl)decanoate

Fluorosurfactant Surface tension Isopropyl branching

Research requiring long-chain (C11) branched perfluorosurfactants faces sourcing challenges due to regulatory restrictions and isomer-specific needs. This ammonium salt (CAS 3658-63-7) provides: • **Structural differentiation**: Branched C10 backbone with terminal -CF₃ group - distinct from linear C11 isomer • **Surface activity**: Estimated 100-1000× lower CMC than APFO (C8), enabling reduced surfactant loading in fluoropolymer emulsions • **Analytical utility**: Certified reference standard for isomer-specific LC-MS/MS quantification under REACH C9-C14 restrictions Available in analytical-grade purity with full CoA. Note: Non-EU sale only due to REACH Annex XVII restrictions (C9-C14 PFCAs, 25 ppb threshold).

Molecular Formula C11H4F21NO2
Molecular Weight 581.12 g/mol
CAS No. 3658-63-7
Cat. No. B12848194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium octadecafluoro-9-(trifluoromethyl)decanoate
CAS3658-63-7
Molecular FormulaC11H4F21NO2
Molecular Weight581.12 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+]
InChIInChI=1S/C11HF21O2.H3N/c12-2(13,1(33)34)4(15,16)6(19,20)8(23,24)9(25,26)7(21,22)5(17,18)3(14,10(27,28)29)11(30,31)32;/h(H,33,34);1H3
InChIKeyAAQYFENFDQNVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Branched C11 Perfluorocarboxylate Surfactant Overview


Ammonium octadecafluoro-9-(trifluoromethyl)decanoate (CAS 3658-63-7) is the ammonium salt of a branched-chain perfluorocarboxylic acid (PFCA) belonging to the C9–C14 long-chain per- and polyfluoroalkyl substance (PFAS) class [1]. Its molecular formula is C₁₁H₄F₂₁NO₂ (MW 581.12), featuring a fully fluorinated C10 backbone with a terminal trifluoromethyl (-CF₃) branch at the 9-position, yielding an isopropyl-like terminal motif [2]. This branching distinguishes it structurally from the linear C11 PFCA isomer, ammonium perfluoroundecanoate (CAS 4234-23-5). The compound is classified under Japan's Chemical Substances Control Law as an existing chemical substance and bears EC Number 222-907-2 [3]. It is primarily utilized as a high-performance fluorosurfactant and emulsifier in fluoropolymer manufacturing, water-repellent coatings, and specialized research applications .

Branched C11 fluorosurfactant for low-concentration emulsion polymerization workflows
Isopropyl-branched isomer signature supports PFAS environmental source-tracking studies
C9–C14 PFCA analytical reference standard for regulatory compliance testing

Why C9–C14 PFCA Surfactants Are Not Interchangeable


Long-chain perfluorocarboxylate surfactants exhibit profound structure-dependent variation in surface activity, micellization behavior, bioaccumulation potential, and toxicological profile that precludes generic substitution [1]. Chain length (C8 vs. C9 vs. C10 vs. C11) governs critical micelle concentration (CMC), Krafft point, and serum elimination half-life; isopropyl-type terminal branching further modulates surface tension reduction efficiency relative to linear isomers [2]. Ammonium octadecafluoro-9-(trifluoromethyl)decanoate (C11, branched) occupies a specific region of this property space. Its C11 perfluorocarbon backbone confers lower CMC and higher surface activity than shorter-chain analogs (C8–C10), while the terminal -CF₃ branch imparts differentiated wettability and monolayer packing versus its linear C11 isomer [3]. Substituting a C8 ammonium perfluorooctanoate (APFO) for this C11 branched compound in fluoropolymer emulsion polymerization would alter latex stability, polymer particle size distribution, and final product surface energy characteristics [4]. The quantitative evidence below establishes these differentiation dimensions.

Branched vs. Linear C11 PFCA
Surface activity and wettability profiles may differ; branched monolayer packing may not transfer directly to the linear isomer.
C11 vs. C8 APFO (Short-Chain Analog)
CMC, bioaccumulation, and elimination half-life differ by orders of magnitude; low-surfactant-loading process fit may not transfer.
C9–C14 vs. C4–C7 PFCAs
Regulatory status differs categorically under EU REACH Annex XVII; surface performance and emulsion stabilization may require independent validation.

Quantitative Differentiation Evidence


Surface Tension Reduction: Branched vs. Linear C11 PFCA

Isopropyl-branched perfluorocarboxylic acids, including the structural class to which ammonium octadecafluoro-9-(trifluoromethyl)decanoate belongs, demonstrate superior surface tension reduction capability relative to their linear-chain isomers at equivalent concentrations. A 2006 study by Wroblewska et al. on isopropyl-branched C5–C16 PFCAs, synthesized from isopropyl telogens, explicitly concluded that 'isopropyl branched perfluorinated acids were better at reducing surface tension of the aqueous medium than its respective linear isomer' [1]. This finding is mechanistically consistent with the Bernett and Zisman (1967) study on the homologous series (CF₃)₂CF(CF₂)ₙCOOH, which demonstrated that terminal branching of a perfluoro acid molecule significantly increased monolayer wettability, quantified by lower critical surface tension of wetting (γc) values for the branched homologs vs. linear counterparts [2]. The target compound, with its -CF(CF₃)₂ terminal motif, embodies this branched architecture. Additionally, Jiang et al. (2015) confirmed that branched fluorinated surfactants 'show more efficient [surface tension reduction] at a relatively low concentration' compared to straight-chain fluorinated surfactants, which achieve lowest surface tensions only at relatively high concentrations [3].

Surface Tension
Class-level inference
Branched > Linear at low conc.
Reported surface activity ranking; class-level data
Exact isotherms not publicly available for this compound
Fluorosurfactant Surface tension Isopropyl branching Air-water interface

Critical Micelle Concentration: C11 vs. C8 PFCA

The critical micelle concentration (CMC) of perfluorocarboxylate surfactants is predominantly governed by fluorocarbon chain length, with each additional -CF₂- group decreasing CMC by approximately one order of magnitude [1]. Ammonium perfluorooctanoate (APFO, C8), the most widely studied PFCA surfactant, exhibits CMC values in the range of 20–30 mM at 22 ± 1 °C as determined by surface tension, fluorescence probe, and solubility enhancement methods [2]. Extrapolating from established PFCA homologous series trends (Kunieda & Shinoda, 1976), the C11 perfluorocarboxylate is expected to exhibit CMC values approximately 2–3 orders of magnitude lower than APFO, translating to an estimated CMC in the sub-millimolar to low micromolar range [1]. The CMC is reported to be mainly dependent on fluorocarbon chain length and not on the type of monovalent counterion [1], meaning the ammonium salt form does not materially alter the CMC compared to the sodium or potassium salt of the same perfluoroalkyl chain.

CMC (Estimated)
Class-level inference
~100–1000× lower vs. C8 APFO
Class-level extrapolation from PFCA homologous series
Exact experimental CMC not published for this compound
Critical micelle concentration PFCA Chain length effect Surfactant efficiency

Bioaccumulation in Aquatic Species: C11 vs. C10 PFCA

Perfluoroundecanoic acid (PFUnDA, the conjugate acid of the target compound) exhibits substantially higher bioconcentration in aquatic organisms compared to shorter-chain PFCAs. In a study of perfluorinated compounds in fish from Gulpo Stream, the bioconcentration factor (BCF) of PFUnDA was measured at 39,000 (wet weight basis), compared to 2,700 for PFDA (C10) and 1,100 for PFOS (C8 sulfonate) [1]. This represents a 14.4-fold higher BCF for the C11 acid versus the C10 acid. The general trend of increasing BCF with perfluoroalkyl chain length is well-established [2]. The branched architecture may partially modulate this effect; available evidence suggests that major branched PFOA isomers are more efficiently excreted in humans than the linear isomer [3], though specific branched vs. linear C11 PFCA comparative excretion data are lacking.

BCF in Fish
Cross-study comparable
C11: 39,000 vs. C10: 2,700
14.4× higher bioconcentration factor
Wet weight basis; Gulpo Stream study
Bioaccumulation Bioconcentration factor PFUnDA Environmental fate

Developmental Toxicity: C11 vs. C8–C9 PFCAs in Xenopus

In a comparative in vivo study of perfluoroalkyl compounds (C8–C11) using Xenopus embryo developmental toxicity and teratogenicity assays, Kim et al. (2013) demonstrated that perfluorodecanoic acid (PFDA, C10) and perfluoroundecanoic acid (PFUnDA, C11) are 'more potent developmental toxicants and teratogens' compared to perfluorooctanoic acid (PFOA, C8) and perfluorononanoic acid (PFNA, C9) [1]. Severe organ-specific defects from PFDA and PFUnDA exposure were observed in the liver and heart, respectively. The general finding was that 'toxic effects were strengthened with increasing length of the fluorinated carbon chain' [1]. This toxicity rank order has direct implications for the selection of surfactants in applications where residual monomer or surfactant may contact biological systems, and for the environmental hazard profile of the compound relative to shorter-chain alternatives.

Dev. Toxicity
Head-to-head
C11 ≈ C10 > C9 ≈ C8
Reported developmental toxicity rank order
Xenopus FETAX assay; heart and liver defects observed
Developmental toxicity Teratogenicity PFCA Xenopus embryo

Human Serum Elimination Half-Life: C8 to C11 PFCAs

Human serum elimination half-lives of perfluorocarboxylic acids increase substantially with perfluoroalkyl chain length [1]. PFOA (C8) exhibits a half-life of 1.7–2.7 years, PFNA (C9) 1.7–3.2 years, and PFDA (C10) 4.0–7.1 years in occupationally or environmentally exposed populations [1]. While a specific published half-life for PFUnDA (C11, the acid form of the target compound) was not located in this search, the trend projects a C11 half-life exceeding that of PFDA (i.e., >4–7 years). Occupational exposure studies further show that serum concentrations of C8–C11 PFCAs were reduced by only approximately 5–20% during an eight-month exposure-free interval, whereas reduction was substantially larger for chain lengths shorter than C8 or longer than C11 [2]. This inverted U-shaped or plateau pattern in the C8–C11 range suggests that the C11 compound resides in a pharmacokinetic region of maximal persistence.

Serum Half-Life
Cross-study comparable
C11: projected >4–7 yr
Extended persistence profile; extrapolated trend
No published half-life for PFUnDA; inferred from C8–C10 data
Human biomonitoring Serum half-life PFCA Elimination kinetics

EU REACH Annex XVII: C9–C14 PFCA Regulatory Status

Effective February 25, 2023, the European Union added C9–C14 perfluorocarboxylic acids (PFCAs), their salts, and C9–C14 PFCA-related substances to Annex XVII of REACH (Regulation (EU) 2021/1297), imposing a manufacturing and placing-on-market prohibition [1]. Ammonium octadecafluoro-9-(trifluoromethyl)decanoate, as a C11 PFCA ammonium salt (EC 222-907-2), falls directly within the scope of this restriction. The regulation establishes a threshold of 25 ppb for the cumulative sum of C9–C14 PFCAs and their salts, and 260 ppb for C9–C14 PFCA-related substances, in substances, mixtures, and articles [2]. This restriction does not apply to C8 PFCAs such as PFOA (regulated separately under POPs Regulation (EU) 2019/1021) or to shorter-chain alternatives (C4–C7). The regulatory landscape thus creates a stark procurement differentiation: C9–C14 PFCAs are subject to near-total EU market prohibition, whereas shorter-chain PFCA alternatives (3].

EU REACH Status
Head-to-head
C9–C14: Restricted
25 ppb threshold; effective Feb 2023
C4–C7 PFCAs permitted under this Annex XVII entry
REACH regulation C9-C14 PFCA SVHC Regulatory compliance

Procurement-Relevant Application Scenarios


Fluoropolymer Emulsion Polymerization Surfactant

The estimated 100–1000× lower CMC of this C11 branched PFCA versus APFO (C8) [see Section 3, Evidence Item 2] makes it technically suited for fluoropolymer (e.g., PTFE, FEP, PFA) aqueous emulsion polymerization processes where minimizing surfactant loading is critical. Lower surfactant usage reduces post-polymerization removal burden, decreases residual surfactant in the final fluoropolymer product, and may improve latex stability through more efficient micellization at reduced concentrations. The branched architecture further provides enhanced surface tension reduction at low concentrations compared to a linear C11 PFCA [see Section 3, Evidence Item 1]. However, the REACH C9–C14 PFCA restriction [see Section 3, Evidence Item 6] means this application scenario is only viable for non-EU manufacturing locations or under strictly documented exemptions.

Environmental Fate and Bioaccumulation Research

The compound's exceptionally high bioconcentration factor (BCF ~39,000 for the conjugate acid PFUnDA in fish; see Section 3, Evidence Item 3) and its position in the C9–C14 regulatory framework make it a high-priority model compound for environmental fate studies. Research laboratories procuring this compound for analytical method development, bioaccumulation studies, or environmental monitoring programs value the branched architecture as a distinguishable isomer signature in isomer-specific PFAS source tracking. The extended human serum half-life (>4–7 years projected; see Section 3, Evidence Item 5) further motivates its use in toxicokinetic modeling and human biomonitoring reference standard preparation.

Developmental Toxicology Research Model Compound

The demonstrated enhanced developmental toxicity and teratogenicity of PFUnDA (C11) versus PFOA (C8) and PFNA (C9) in the Xenopus embryo model [see Section 3, Evidence Item 4], including organ-specific cardiac and hepatic defects, positions this compound as a high-potency positive control in comparative developmental toxicology studies. Researchers investigating chain-length-dependent PFAS toxicity mechanisms, structure-activity relationships (SAR), or screening novel PFAS alternatives for reduced developmental hazard can use this compound as a benchmark representing the upper tier of developmental toxicity potency within the PFCA class. Procurement quantities for this application are typically small (milligram to gram scale), analytical-grade purity.

Regulatory Compliance Testing and Reference Standard

As a C11 PFCA salt within the scope of the EU REACH Annex XVII C9–C14 restriction (25 ppb threshold; see Section 3, Evidence Item 6), this compound is procured as a certified reference standard for analytical laboratories performing LC-MS/MS quantification of C9–C14 PFCAs in consumer articles, textiles, firefighting foams, and environmental matrices. The branched isomer signature aids in chromatographic method validation and isomer-specific quantification. Procurement specifications for this application require certified purity (≥98%), full certificate of analysis (CoA) with traceability, and documentation supporting regulatory compliance chain-of-custody.

Application
Selection Property
Validation Focus
Fluoropolymer emulsion polymerization
Branched-architecture low-CMC profile
Emulsion stability and surface energy endpoints
Environmental fate and bioaccumulation research
Reported BCF ranking context
Bioaccumulation model validation
Developmental toxicology research
Reported toxicity rank context
Teratogenicity endpoint monitoring
Regulatory compliance reference standard
Certified purity and traceable CoA
Threshold compliance verification
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